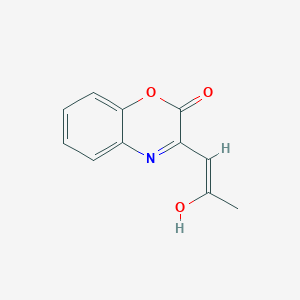![molecular formula C9H14N2O4S B11105431 (3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B11105431.png)
(3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an acetylamino group, a carbonyl group, and a tetrahydrothiophene ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonium salts for thioesterification , and water radical cations for oxidation . Reaction conditions often involve ambient temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein binding assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylamino derivatives and thiophene-based molecules. Examples are dichloroanilines, which share some structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets (3R,4S)-4-{[(ACETYLAMINO)CARBONYL]AMINO}TETRAHYDRO-3-THIOPHENYL ACETATE apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions.
Properties
Molecular Formula |
C9H14N2O4S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
[(3R,4S)-4-(acetylcarbamoylamino)thiolan-3-yl] acetate |
InChI |
InChI=1S/C9H14N2O4S/c1-5(12)10-9(14)11-7-3-16-4-8(7)15-6(2)13/h7-8H,3-4H2,1-2H3,(H2,10,11,12,14)/t7-,8+/m1/s1 |
InChI Key |
OWXRNMADXPMIAB-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)NC(=O)N[C@@H]1CSC[C@@H]1OC(=O)C |
Canonical SMILES |
CC(=O)NC(=O)NC1CSCC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11105349.png)
![1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B11105353.png)
![N-({N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105356.png)

![2,2'-[5-({4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)benzene-1,3-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11105372.png)

![Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11105393.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11105399.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11105400.png)
![4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11105401.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11105410.png)
![N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11105415.png)
![3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B11105416.png)

